1-(isothiocyanatomethyl)-1-methylcyclopropane
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Overview
Description
1-(Isothiocyanatomethyl)-1-methylcyclopropane is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a cyclopropane ring, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isothiocyanatomethyl)-1-methylcyclopropane typically involves the reaction of 1-(chloromethyl)-1-methylcyclopropane with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Isothiocyanatomethyl)-1-methylcyclopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of thioureas or thiocarbamates.
Oxidation: Formation of sulfonyl isothiocyanates.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(Isothiocyanatomethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against human pathogens.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(isothiocyanatomethyl)-1-methylcyclopropane involves the interaction of the isothiocyanate group with biological molecules. The compound can react with nucleophilic sites on proteins and DNA, leading to the formation of covalent adducts. This interaction can disrupt cellular processes and induce cell death in cancer cells . The molecular targets include enzymes such as ALDH, which are involved in the detoxification of aldehydes in cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
Comparison
1-(Isothiocyanatomethyl)-1-methylcyclopropane is unique due to its cyclopropane ring structure, which imparts different steric and electronic properties compared to aromatic isothiocyanates like 1-(isothiocyanatomethyl)-4-phenylbenzene. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1693762-20-7 |
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Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
1-(isothiocyanatomethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C6H9NS/c1-6(2-3-6)4-7-5-8/h2-4H2,1H3 |
InChI Key |
KREHMHNWEHCFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CN=C=S |
Purity |
95 |
Origin of Product |
United States |
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